

Application of Triethanolammonium in Cement Grinding: Application Notes and Protocols

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Compound of Interest

Compound Name: *Triethanolammonium*

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Abstract

Triethanolammonium (TEA), commonly referred to as Triethanolamine in the cement industry, is a versatile alkanolamine utilized as a grinding aid and a cement hydration modifier. Its application in cement manufacturing enhances grinding efficiency, leading to energy savings and increased cement fineness. Furthermore, TEA influences the hydration kinetics of cement, impacting setting time and strength development. This document provides detailed application notes on the use of TEA in cement grinding, experimental protocols for its evaluation, and a summary of its quantitative effects on cement properties.

Introduction

The grinding of cement clinker is an energy-intensive process, consuming a significant portion of the total electrical energy in cement production.^[1] Grinding aids are chemical additives that increase the efficiency of this process by reducing the agglomeration of fine cement particles.

^{[1][2]} **Triethanolammonium** (TEA) is a widely used grinding aid that also functions as a chemical additive, modifying the hydration properties of cement.^{[3][4]} Its dual functionality makes it a subject of extensive research to optimize its use and understand its complex mechanisms of action.

Mechanism of Action

The role of TEA in cement grinding and hydration is multifaceted, involving both physical and chemical interactions.

As a Grinding Aid

During the comminution process, freshly fractured surfaces of cement particles possess high surface energy, leading to re-agglomeration.^[5] TEA, being a polar organic molecule, adsorbs onto these surfaces.^[3] This adsorption neutralizes surface charges and creates a steric hindrance effect, preventing particles from re-agglomerating.^[6] The result is a more efficient grinding process, yielding a finer cement with a higher specific surface area for the same energy input.^[3]

As a Hydration Modifier

TEA's influence on cement hydration is complex and dose-dependent.^[7] It primarily affects the hydration of the main clinker phases: tricalcium silicate (C_3S) and tricalcium aluminate (C_3A).^[3]
^[8]

- Effect on C_3A Hydration: TEA is known to accelerate the hydration of C_3A , promoting the formation of ettringite (AFt).^{[7][8]} This is often attributed to the chelation of aluminum (Al^{3+}) and iron (Fe^{3+}) ions by TEA, which facilitates their dissolution.^[3]
- Effect on C_3S Hydration: Conversely, TEA generally retards the initial hydration of C_3S , which is the primary contributor to the early strength of cement.^{[3][8]}
- Dose-Dependent Setting Time: The interplay between the acceleration of C_3A hydration and the retardation of C_3S hydration leads to a unique effect on setting time. At low and very high dosages, TEA can act as a setting accelerator, while at intermediate dosages, it may act as a retarder.^{[1][9]}

Quantitative Effects of Triethanolammonium on Cement Properties

The following tables summarize the quantitative effects of TEA on key cement properties as reported in various research studies.

Table 1: Effect of TEA on Grinding Efficiency

TEA Dosage (% by weight of clinker)	Grinding Mill Type	Increase in Blaine Specific Surface Area (%)	Reference
0.06	Ball Mill	16	[1][10]
0.06	Vibrating Disk Mill	7.6	[1][10]
0.03 (Salinized TEA)	Planetary Ball Mill	Increase of 45 m ² /kg	[5][11]

Table 2: Effect of TEA on Cement Compressive Strength

TEA Dosage (% by weight of cement)	Cement Type	3-day Strength Change	7-day Strength Change	28-day Strength Change	Reference
0.04	Fly Ash Cement	+16.7%	+9.3%	+15.7%	[12][13]
0.04	Slag Cement	Significant Improvement	Significant Improvement	Not Obvious	[12][13]
0.03 (Salinized TEA)	Portland Cement	+4.9 MPa	+5.0 MPa	+3.5 MPa	[5][11]
0.06	Portland Cement	Decrease	Decrease	Decrease	[1]

Table 3: Effect of TEA on Cement Setting Time

TEA Dosage (% by weight of cement)	Effect on Initial Setting Time	Effect on Final Setting Time	Reference
0.02	Accelerator	-	[1]
0.06	Increase	Increase	[1]
0.25	Mild Retarder	-	[1]
0.5	Severe Retarder	-	[1]
1.0	Strong Accelerator	-	[1]
0.04 (in Slag Cement)	Extends	No Change	[12] [13]

Experimental Protocols

Protocol for Evaluating the Effectiveness of TEA as a Grinding Aid

Objective: To determine the effect of TEA on the grinding efficiency of cement clinker.

Materials and Equipment:

- Cement clinker
- Gypsum
- **Triethanolammonium (TEA)**
- Laboratory ball mill
- Sieves for particle size analysis
- Blaine air permeability apparatus for specific surface area measurement
- Precision balance

Procedure:

- Sample Preparation: Prepare two identical batches of material for grinding. Each batch should consist of a predetermined mass of cement clinker and gypsum (e.g., 95% clinker, 5% gypsum).[5]
- Control Run: Grind the first batch (without TEA) in the laboratory ball mill for a specific duration (e.g., 20 minutes).[5]
- Treated Run: For the second batch, add a specified dosage of TEA (e.g., 0.03% by weight of clinker) by evenly spraying it onto the clinker before grinding.[3] Grind for the same duration as the control run.
- Sieve Analysis: After grinding, perform a sieve analysis on both the control and TEA-treated cement samples to determine the particle size distribution. A 45 μm sieve is commonly used. [5]
- Specific Surface Area Measurement: Determine the Blaine specific surface area of both samples according to ASTM C204 standard.[1]
- Data Analysis: Compare the sieve residue and specific surface area of the control and TEA-treated samples to quantify the improvement in grinding efficiency.

Protocol for Assessing the Impact of TEA on Cement Setting Time

Objective: To measure the effect of different dosages of TEA on the initial and final setting times of cement paste.

Materials and Equipment:

- Cement (produced with or without TEA as a grinding aid)
- **Triethanolammonium** (TEA)
- Vicat apparatus (according to ASTM C191)
- Mixing equipment (as per ASTM C305)

- Graduated cylinders and beakers
- Timer

Procedure:

- Sample Preparation: Prepare several cement paste mixes. All mixes should have the same water-to-cement (w/c) ratio.[\[3\]](#)
 - Control: Cement paste with no added TEA.
 - Treated Samples: Cement pastes with varying dosages of TEA (e.g., 0.01%, 0.05%, 0.1% by weight of cement). The TEA should be mixed with the water before adding it to the cement.[\[3\]](#)
- Mixing: Mix the cement paste according to the procedure described in ASTM C305.
- Setting Time Measurement (Vicat Test):
 - Immediately after mixing, place the freshly prepared paste into the Vicat mold.
 - Determine the initial setting time by allowing the Vicat needle to penetrate the paste at regular intervals. The initial set is defined as the time when the needle penetrates to a point 25 mm from the bottom.
 - Determine the final setting time as the time when the needle no longer leaves a complete circular impression on the paste surface.
- Data Analysis: Plot the initial and final setting times as a function of the TEA dosage.

Protocol for Evaluating the Effect of TEA on Cement Compressive Strength

Objective: To determine the influence of TEA on the compressive strength development of cement mortar.

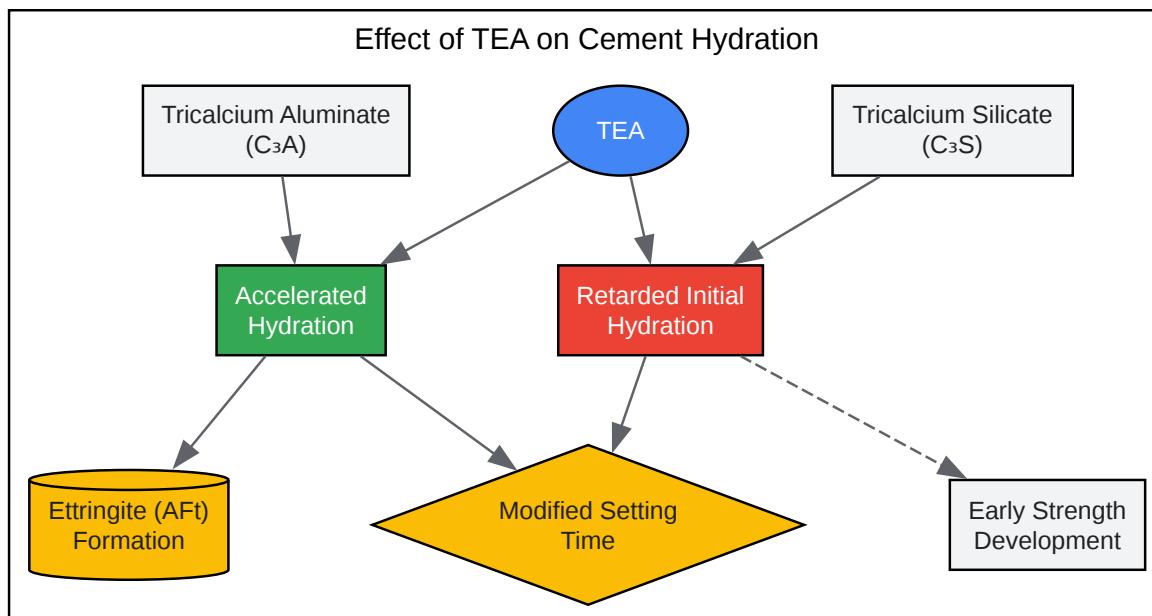
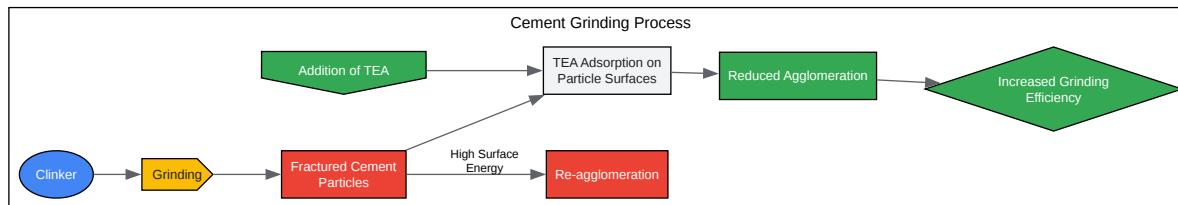
Materials and Equipment:

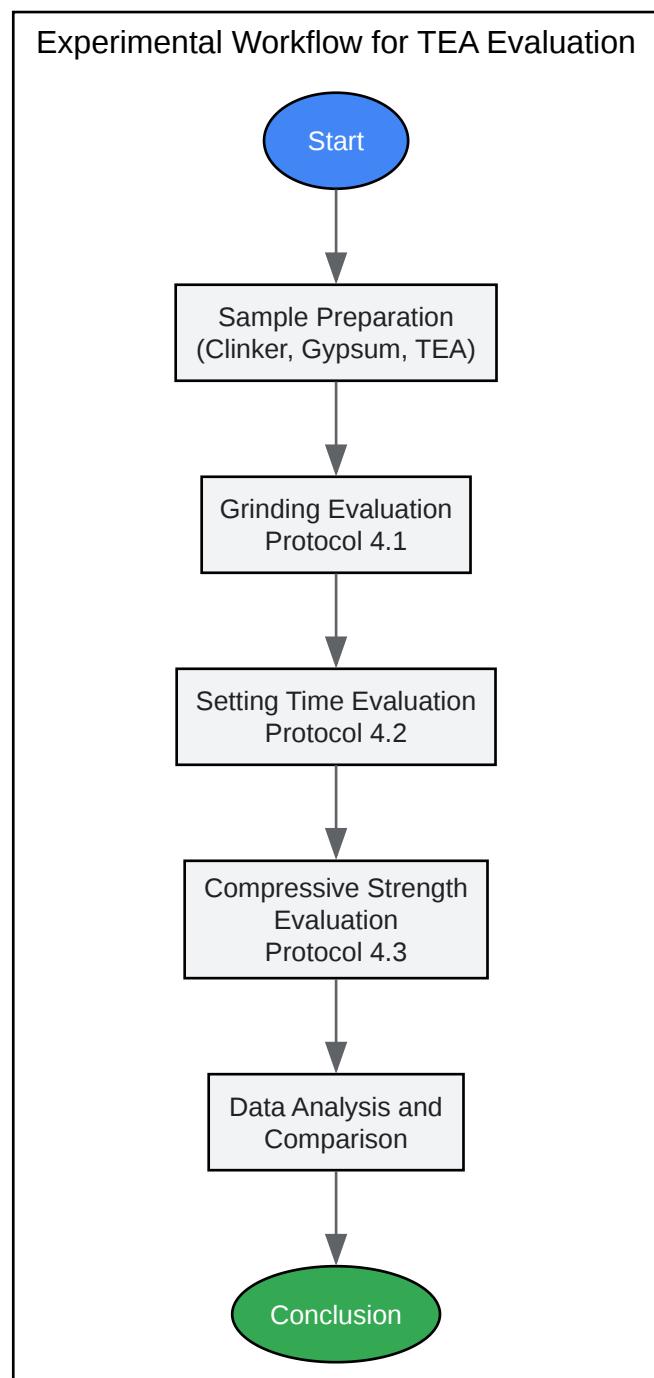
- Cement
- Standard sand (as per ASTM C778)
- **Triethanolammonium (TEA)**
- Molds for cubic or prismatic mortar specimens (e.g., 50 mm or 2-inch cubes)
- Compression testing machine
- Mixing equipment

Procedure:

- Mortar Preparation: Prepare mortar mixes according to ASTM C109/C109M.
 - Control Mix: Mortar with no TEA.
 - Treated Mixes: Mortar with varying dosages of TEA.
- Casting Specimens: Cast the mortar into the molds and cure them under standard conditions (e.g., in a moist cabinet or water bath at a specified temperature).
- Compressive Strength Testing:
 - Test the compressive strength of the mortar specimens at different ages (e.g., 3, 7, and 28 days).[\[5\]](#)
 - Test a minimum of three specimens for each mix at each age.
- Data Analysis: Calculate the average compressive strength for each mix at each testing age and compare the results of the TEA-treated mixes to the control mix.

Visualizations





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